molecular formula C8H13NO2 B1289117 Ethyl 1-amino-2-vinylcyclopropanecarboxylate CAS No. 787548-29-2

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Cat. No.: B1289117
CAS No.: 787548-29-2
M. Wt: 155.19 g/mol
InChI Key: NBJXCTLFPNBZSG-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS: 787548-29-2) is a cyclopropane derivative with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.197 g/mol . Its structure features a strained cyclopropane ring substituted with an amino group, a vinyl group, and an ethyl ester moiety. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of protease inhibitors such as Simeprevir, where its stereochemistry ((1R,2S)-configuration) is critical for biological activity .

The hydrochloride salt form (CAS: 681807-60-3, molecular weight: 191.66 g/mol) is also commercially available, with storage requirements at 2–8°C due to its hygroscopic nature . Hazard data for the free base includes warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

IUPAC Name

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJXCTLFPNBZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622324
Record name Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787548-29-2
Record name Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Saturated cyclopropane derivatives.

    Substitution: Various substituted amino and ester derivatives.

Scientific Research Applications

Antiviral Activity

Ethyl 1-amino-2-vinylcyclopropanecarboxylate has been identified as a precursor in the development of antiviral agents, particularly targeting the hepatitis C virus (HCV). Research indicates that derivatives of this compound can inhibit the HCV NS3 protease, an essential enzyme for viral replication.

Case Study : A study published in the Journal of Organic Chemistry synthesized various analogs derived from this compound, demonstrating enhanced potency against HCV replication through structural modifications.

Neuroprotective Effects

Compounds derived from this compound have shown potential neuroprotective properties. These compounds may offer therapeutic benefits for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study : Research on cyclopropane derivatives indicated improvements in cognitive function and neuronal protection in animal models of Alzheimer’s disease.

Building Block for Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly for constructing complex cyclic structures. Its unique cyclopropane framework allows for diverse chemical modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Antiviral DevelopmentInhibitor of HCV NS3 proteaseJournal of Organic Chemistry
NeuroprotectionPotential treatment for neurodegenerationAnimal studies on cyclopropane derivatives
Organic SynthesisIntermediate for complex cyclic structuresVarious synthesis methodologies

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related cyclopropane derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
Ethyl 1-amino-2-vinylcyclopropanecarboxylate C₈H₁₃NO₂ 155.197 Amino, vinyl, and ethyl ester groups; strained cyclopropane ring. Pharmaceutical intermediate (e.g., Simeprevir). Stereochemistry-dependent activity.
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate C₇H₁₁NO₂ 157.17 Methyl ester, ethyl substituent (vs. vinyl); (1S,2R)-stereochemistry. Investigational intermediate; differing stereochemistry alters reactivity.
Ethyl 2-phenylcyclopropanecarboxylate C₁₂H₁₄O₂ 190.24 Phenyl substituent (vs. amino/vinyl); no amino group. Used in organic synthesis; aromaticity enhances stability.
Ethyl 1-aminocyclopent-3-enecarboxylate C₈H₁₁NO₂ 153.18 Cyclopentene ring (vs. cyclopropane); unsaturated backbone. Lower ring strain; potential for diverse cycloaddition reactions.
Ethyl 1-phenyl-2,2-divinylcyclopropanecarboxylate C₁₅H₁₆O₂ 228.29 Divinyl and phenyl groups; highly strained. Synthetic intermediate for complex annulations; increased reactivity.

Table 2: Hazard and Handling Comparison

Compound Name Hazard Statements Storage Conditions Notes References
This compound H315, H319, H335 2–8°C (hydrochloride) Hygroscopic; requires inert atmosphere.
Ethyl 2-phenylcyclopropanecarboxylate Not specified Room temperature Stable under ambient conditions.
Ethyl 1-aminocyclopent-3-enecarboxylate Not specified Not reported Likely similar handling to cyclopropane analogs.

Biological Activity

Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C virus (HCV). This article delves into the biological activity of VCPA, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

VCPA is characterized by its unique structural features, including a cyclopropane ring and a vinyl group. These structural elements contribute to its reactivity and biological activity. The compound is synthesized through enzymatic desymmetrization of malonate diester derivatives, which enhances its enantiomeric purity and bioactivity .

VCPA functions primarily as an intermediate in the synthesis of HCV NS3 protease inhibitors. The mechanism of action involves:

  • Binding to Viral Proteases : VCPA binds to the active site of HCV NS3 protease, inhibiting its activity and preventing viral replication .
  • Influence on Cellular Processes : The compound affects various cellular signaling pathways and gene expressions associated with viral infections, enhancing the efficacy of antiviral therapies .

The biochemical properties of VCPA are crucial for its function:

  • Enzymatic Interactions : VCPA interacts with enzymes such as esterase from Bacillus subtilis, facilitating the production of enantiomerically pure compounds through desymmetrization processes .
  • Pharmacokinetics : The synthesis process yields a compound with favorable bioavailability, suggesting potential for effective systemic delivery in therapeutic applications.

Research Findings

Recent studies have highlighted the efficacy of VCPA in antiviral applications:

  • Antiviral Activity : Research indicates that VCPA is integral to the development of drugs that have shown significant antiviral activity against HCV. For instance, compounds derived from VCPA have been demonstrated to effectively inhibit HCV replication in vitro .
  • Synthesis Optimization : Advances in enzymatic methods for synthesizing VCPA have led to improved yields and enantioselectivity, making it a more viable candidate for pharmaceutical development. A notable study achieved over 98% enantiomeric excess (e.e.) using engineered esterases .

Case Studies

Several case studies illustrate the impact of VCPA in drug development:

  • Telaprevir Development :
    • Telaprevir, an NS3-4A protease inhibitor for treating HCV genotype 1, was developed using intermediates derived from VCPA. This case exemplifies the importance of VCPA in creating effective antiviral agents .
  • Enzymatic Resolution Studies :
    • Studies focusing on the enzymatic resolution of racemic mixtures containing VCPA have shown promising results in producing high-purity compounds suitable for further pharmaceutical applications .

Comparative Analysis

To understand the uniqueness and advantages of VCPA, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-amino-2-cyclopropanecarboxylateLacks vinyl groupLess reactive; limited antiviral activity
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acidSimilar structure; different stereochemistryPotentially effective but less studied

VCPA stands out due to its specific stereochemistry and dual functional groups (amino and vinyl), which enhance its binding affinity to target enzymes involved in viral replication .

Q & A

Q. What are the key synthetic routes for Ethyl 1-amino-2-vinylcyclopropanecarboxylate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition or vinyl transfer reactions) followed by functionalization. For example, asymmetric catalysis using chiral ligands (e.g., Rh or Pd complexes) is critical for controlling stereochemistry. Evidence from structurally analogous cyclopropane derivatives highlights the need for precise temperature control (e.g., -20°C to 25°C) and anhydrous solvents (e.g., THF or DCM) to minimize racemization .
  • Key Reaction Conditions :
StepCatalyst/SolventTemperatureYield Optimization
CyclopropanationRh₂(OAc)₄0–25°C60–80%
AminationChiral Pd complex-20°C70–85% ee
EsterificationH₂SO₄ (cat.)Reflux>90%

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, single-crystal analysis of similar cyclopropane derivatives (e.g., (1R,2S)-configurations) resolved bond angles and torsional strain . Complementary techniques include:
  • NMR : 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to assess spatial proximity of substituents.
  • CD Spectroscopy : Detects Cotton effects in chiral centers .
  • Polarimetry : Measures specific rotation (e.g., [α]D25=+15.6[α]_D^{25} = +15.6^\circ for (1R,2S)-isomer) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated byproducts (e.g., brominated derivatives) and neutralize acidic waste before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:
  • Ring-Opening : Vinylcyclopropanes undergo strain-driven [3,3]-sigmatropic shifts. Calculations show a 25–30 kcal/mol barrier for thermal rearrangement .
  • Nucleophilic Attack : Protonation at the cyclopropane ring’s β-carbon increases susceptibility to nucleophiles (e.g., amines), validated by Mulliken charge analysis .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzymatic inhibition vs. cell viability). For instance, discrepancies in antiviral activity (e.g., Simeprevir analogs) may arise from assay sensitivity .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing vinyl with phenyl groups) to isolate pharmacophore contributions .

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • Ligand Screening : High-throughput experimentation identifies robust chiral ligands (e.g., Josiphos variants) for >90% ee under scalable conditions .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing cyclopropane derivative stability under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates (e.g., t₁/₂ at 25°C vs. 40°C).
  • ANOVA : Compare means of stability data across pH 2–10 buffers to identify significant degradation thresholds .

Q. How do steric and electronic effects influence the cyclopropane ring’s stability in this compound?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) increase ring strain, lowering thermal stability (TGA data shows decomposition at 120°C vs. 150°C for less hindered analogs) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) polarize the ring, enhancing susceptibility to nucleophilic attack (kinetic studies show 3x faster ring-opening) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Reactant of Route 2
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Ethyl 1-amino-2-vinylcyclopropanecarboxylate

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